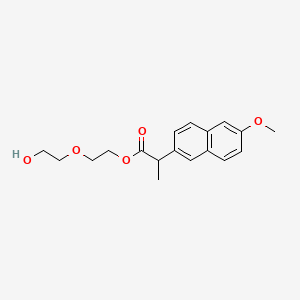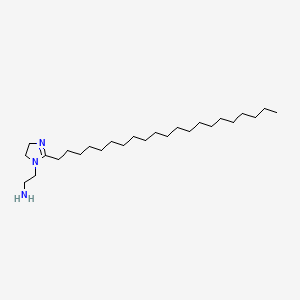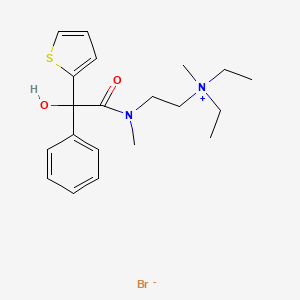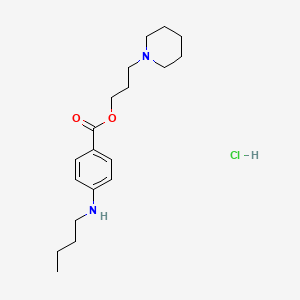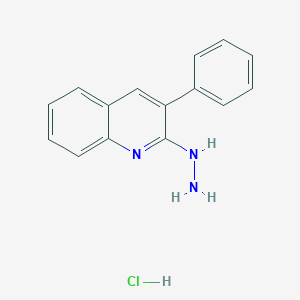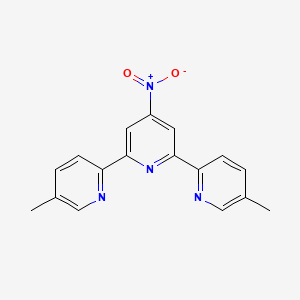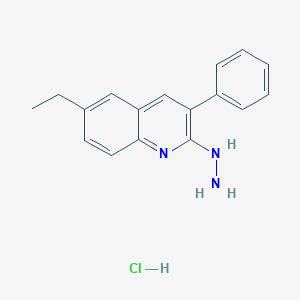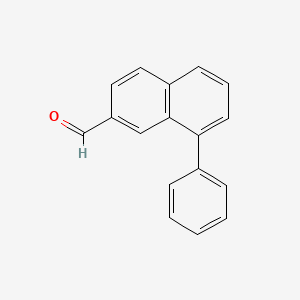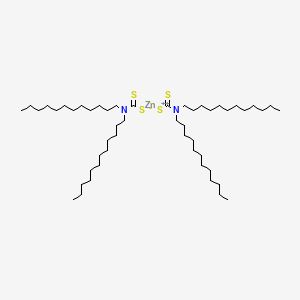
zinc;N,N-didodecylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;N,N-didodecylcarbamodithioate is a dithiocarbamate complex that features zinc as the central metal ion coordinated to two N,N-didodecylcarbamodithioate ligands. Dithiocarbamates are known for their diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;N,N-didodecylcarbamodithioate typically involves the reaction of zinc salts with N,N-didodecylcarbamodithioic acid or its sodium salt. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Zinc;N,N-didodecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the C-S bonds, leading to the formation of thiols.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamate complexes .
Scientific Research Applications
Zinc;N,N-didodecylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of zinc;N,N-didodecylcarbamodithioate involves the coordination of the dithiocarbamate ligands to the zinc ion, which enhances the compound’s stability and reactivity. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the zinc ion, forming a stable complex. This complex can interact with various molecular targets, including enzymes and proteins, leading to its biological and catalytic effects .
Comparison with Similar Compounds
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dibutyldithiocarbamate
- Nickel dithiocarbamate complexes
Uniqueness
Zinc;N,N-didodecylcarbamodithioate is unique due to its long alkyl chains, which enhance its hydrophobicity and make it suitable for applications in non-polar environments. This property distinguishes it from other dithiocarbamate complexes with shorter alkyl chains .
Properties
CAS No. |
53423-99-7 |
|---|---|
Molecular Formula |
C50H100N2S4Zn |
Molecular Weight |
923.0 g/mol |
IUPAC Name |
zinc;N,N-didodecylcarbamodithioate |
InChI |
InChI=1S/2C25H51NS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-26(25(27)28)24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
WKPMJWCYKAGOLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)
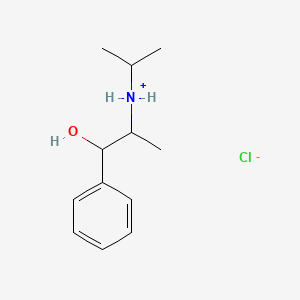
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
